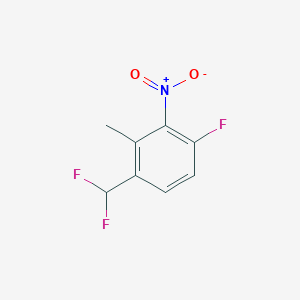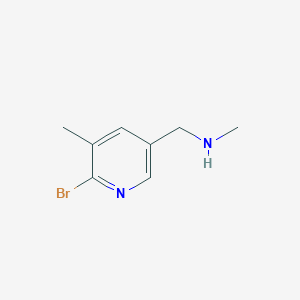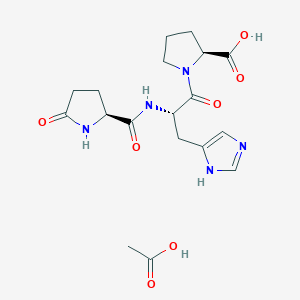![molecular formula C19H22N2O4 B13139982 1,1'-[(7-Nitro-9h-fluoren-2-yl)imino]dipropan-2-ol CAS No. 6583-93-3](/img/structure/B13139982.png)
1,1'-[(7-Nitro-9h-fluoren-2-yl)imino]dipropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-((7-Nitro-9H-fluoren-2-yl)azanediyl)bis(propan-2-ol) is a complex organic compound characterized by the presence of a fluorenyl group substituted with a nitro group and linked to two propanol groups via an azanediyl bridge
Preparation Methods
The synthesis of 1,1’-((7-Nitro-9H-fluoren-2-yl)azanediyl)bis(propan-2-ol) typically involves multi-step organic reactions. One common synthetic route includes the nitration of fluorene to introduce the nitro group, followed by the formation of the azanediyl bridge through a reaction with an appropriate amine. The final step involves the addition of propanol groups under controlled conditions to ensure the desired product is obtained. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1,1’-((7-Nitro-9H-fluoren-2-yl)azanediyl)bis(propan-2-ol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a catalyst, resulting in the formation of an amino derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro-substituted fluorenyl group, leading to the formation of various substituted derivatives. Common reagents and conditions used in these reactions include hydrogen gas, catalysts like palladium or platinum, and solvents such as ethanol or methanol. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,1’-((7-Nitro-9H-fluoren-2-yl)azanediyl)bis(propan-2-ol) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.
Industry: The compound is used in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1,1’-((7-Nitro-9H-fluoren-2-yl)azanediyl)bis(propan-2-ol) involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorenyl group can intercalate with DNA, affecting gene expression and cellular functions. The propanol groups may enhance the compound’s solubility and facilitate its transport within biological systems.
Comparison with Similar Compounds
1,1’-((7-Nitro-9H-fluoren-2-yl)azanediyl)bis(propan-2-ol) can be compared with other similar compounds, such as:
2,7-Dinitrofluorene: Similar in structure but with two nitro groups, leading to different reactivity and applications.
Fluorenyl-hydrazonothiazole derivatives: These compounds contain a fluorenyl group linked to a thiazole ring, exhibiting different biological activities and applications.
Ethanone, 1-(9,9-dibutyl-7-nitro-9H-fluoren-2-yl)-, O-acetyloxime: This compound has a similar fluorenyl core but different substituents, leading to unique properties and uses.
The uniqueness of 1,1’-((7-Nitro-9H-fluoren-2-yl)azanediyl)bis(propan-2-ol) lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
6583-93-3 |
|---|---|
Molecular Formula |
C19H22N2O4 |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
1-[2-hydroxypropyl-(7-nitro-9H-fluoren-2-yl)amino]propan-2-ol |
InChI |
InChI=1S/C19H22N2O4/c1-12(22)10-20(11-13(2)23)16-3-5-18-14(8-16)7-15-9-17(21(24)25)4-6-19(15)18/h3-6,8-9,12-13,22-23H,7,10-11H2,1-2H3 |
InChI Key |
MTICILMIBQZPDG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN(CC(C)O)C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![10-ethylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B13139906.png)
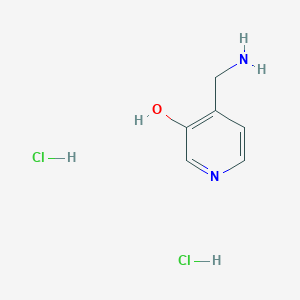
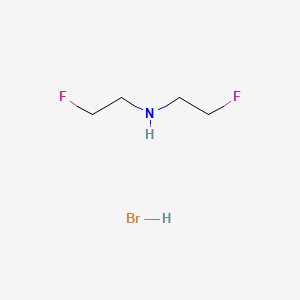
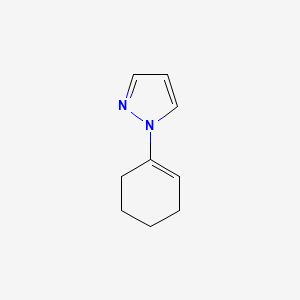

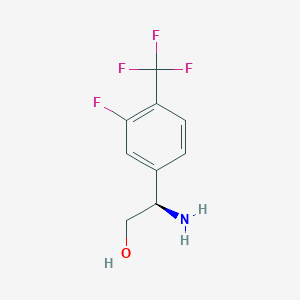
![2-[(1-hydroxy-3H-2,1-benzoxaborol-7-yl)oxy]acetic acid](/img/structure/B13139926.png)
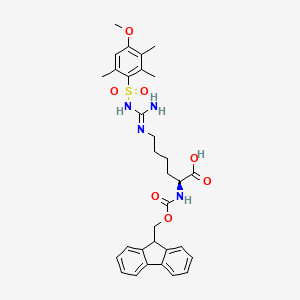
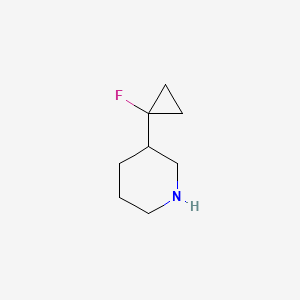

![2-[4-[3-methyl-5-[2-(6-pyridin-2-ylpyridin-2-yl)pyridin-4-yl]phenyl]pyridin-2-yl]-6-pyridin-2-ylpyridine](/img/structure/B13139952.png)
